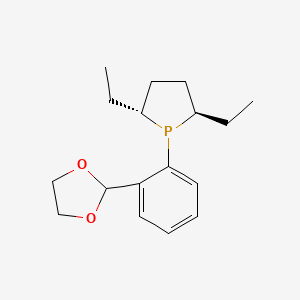(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane
CAS No.: 1710765-27-7
Cat. No.: VC6519376
Molecular Formula: C17H25O2P
Molecular Weight: 292.359
* For research use only. Not for human or veterinary use.

| CAS No. | 1710765-27-7 |
|---|---|
| Molecular Formula | C17H25O2P |
| Molecular Weight | 292.359 |
| IUPAC Name | 2-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane |
| Standard InChI | InChI=1S/C17H25O2P/c1-3-13-9-10-14(4-2)20(13)16-8-6-5-7-15(16)17-18-11-12-19-17/h5-8,13-14,17H,3-4,9-12H2,1-2H3/t13-,14-/m1/s1 |
| Standard InChI Key | UKBFKBMQNUOKTD-ZIAGYGMSSA-N |
| SMILES | CCC1CCC(P1C2=CC=CC=C2C3OCCO3)CC |
The compound (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane is a chiral phospholane derivative with potential applications in synthetic chemistry and catalysis. It features a phospholane ring substituted with diethyl groups and a phenyl group containing a 1,3-dioxolane moiety. This structure suggests its utility in asymmetric synthesis due to its stereochemical configuration and phosphorus-centered reactivity.
Structural Features
-
Phospholane Ring: A five-membered ring containing phosphorus as the heteroatom. The diethyl substitutions at positions 2 and 5 increase steric hindrance around the phosphorus atom.
-
Phenyl Group: Attached to the phosphorus atom, this aromatic group contributes to the compound's electronic properties.
-
1,3-Dioxolane Moiety: A cyclic acetal structure attached to the phenyl group, providing additional rigidity and influencing solubility and reactivity.
Synthesis
The synthesis of (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane typically involves:
-
Preparation of Chiral Phospholane: Starting from a chiral precursor or using asymmetric catalytic methods to ensure the desired stereochemistry.
-
Substitution Reaction: Attachment of the phenyl group containing the dioxolane moiety via nucleophilic substitution or coupling reactions.
-
Purification: Crystallization or chromatography techniques to isolate the pure (2R,5R) enantiomer.
Applications
The compound's unique structure makes it valuable in several fields:
-
Asymmetric Catalysis: The chiral phospholane framework can serve as a ligand in transition-metal complexes for enantioselective reactions.
-
Pharmaceutical Synthesis: Its stereochemical properties may be exploited in synthesizing biologically active molecules.
-
Material Science: The rigid dioxolane moiety could enhance stability in polymer or supramolecular assemblies.
Challenges and Future Directions
-
Stereoselective Synthesis: Developing cost-effective methods for large-scale production of pure enantiomers remains a challenge.
-
Exploration of Reactivity: Further studies are needed to explore its full potential in catalysis and organic synthesis.
-
Biological Activity Studies: Investigating any potential pharmaceutical applications based on its structural similarity to bioactive compounds.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume